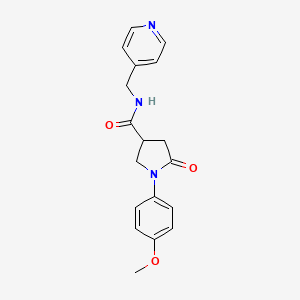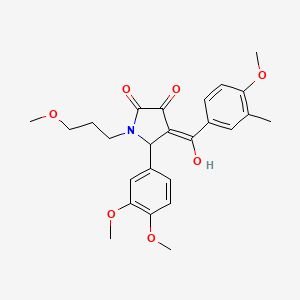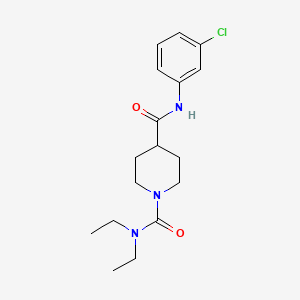
2-(2,6-dimethyl-4-morpholinyl)-N-(4-ethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-dimethyl-4-morpholinyl)-N-(4-ethoxyphenyl)acetamide, also known as EMD 281014, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EMD 281014 is a selective antagonist of the AMPA receptor, which is a subtype of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation.
科学的研究の応用
2-(2,6-dimethyl-4-morpholinyl)-N-(4-ethoxyphenyl)acetamide 281014 has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, stroke, and traumatic brain injury. The selective antagonism of the AMPA receptor by this compound 281014 has been shown to reduce excitotoxicity, which is a major contributor to neuronal damage in these disorders. In addition, this compound 281014 has also been studied for its potential use as a cognitive enhancer due to its ability to modulate synaptic plasticity and memory formation.
作用機序
2-(2,6-dimethyl-4-morpholinyl)-N-(4-ethoxyphenyl)acetamide 281014 selectively antagonizes the AMPA receptor by binding to the GluA2 subunit in a non-competitive manner. This binding prevents the influx of calcium ions into the neuron, which is a crucial step in the excitatory neurotransmission process. By reducing the excitotoxicity caused by excessive calcium influx, this compound 281014 protects neurons from damage and death.
Biochemical and Physiological Effects:
This compound 281014 has been shown to have several biochemical and physiological effects. In animal models, this compound 281014 has been shown to reduce the severity and frequency of seizures, improve motor function after stroke, and reduce neuronal damage after traumatic brain injury. In addition, this compound 281014 has also been shown to enhance memory and learning in animal models.
実験室実験の利点と制限
One of the major advantages of using 2-(2,6-dimethyl-4-morpholinyl)-N-(4-ethoxyphenyl)acetamide 281014 in lab experiments is its selectivity for the GluA2 subunit of the AMPA receptor. This selectivity allows for more precise modulation of the receptor without affecting other subtypes of glutamate receptors. However, one of the limitations of using this compound 281014 is its relatively short half-life, which requires frequent dosing in animal experiments.
将来の方向性
There are several future directions for research on 2-(2,6-dimethyl-4-morpholinyl)-N-(4-ethoxyphenyl)acetamide 281014. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the compound. Another area of research could focus on developing more potent and selective AMPA receptor antagonists based on the structure of this compound 281014. Additionally, further studies could be conducted to investigate the potential therapeutic applications of this compound 281014 in other neurological disorders such as Alzheimer's disease and Parkinson's disease.
合成法
The synthesis of 2-(2,6-dimethyl-4-morpholinyl)-N-(4-ethoxyphenyl)acetamide 281014 involves a series of chemical reactions starting from 4-ethoxyphenylacetic acid. The first step involves the conversion of 4-ethoxyphenylacetic acid to its acid chloride derivative using thionyl chloride. The acid chloride is then reacted with 2,6-dimethylmorpholine in the presence of a base such as triethylamine to form the corresponding amide. The final step involves the reduction of the nitro group in the presence of a reducing agent such as palladium on carbon to yield this compound 281014.
特性
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-4-20-15-7-5-14(6-8-15)17-16(19)11-18-9-12(2)21-13(3)10-18/h5-8,12-13H,4,9-11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOUWVRHYDTYHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2CC(OC(C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-fluorophenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5360672.png)

![N-[(8-methoxy-5-quinolinyl)methyl]-N,2-dimethyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5360691.png)
![1-[(2,8-dimethylquinolin-4-yl)carbonyl]-N,N-dimethylprolinamide](/img/structure/B5360694.png)
![{(1S)-1-benzyl-1-methyl-2-oxo-2-[4-(4-thiomorpholinyl)-1-piperidinyl]ethyl}amine dihydrochloride](/img/structure/B5360697.png)

![N-allyl-N'-(3-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5360711.png)

![1-(cyclohexylcarbonyl)-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylprolinamide](/img/structure/B5360718.png)

![2-{1-[(1-methyl-4-phenylpiperidin-4-yl)methyl]-1H-imidazol-2-yl}benzoic acid](/img/structure/B5360725.png)

![4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5360753.png)